2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-6-8(9(13)14)16-10(12-6)11-5-7-3-2-4-15-7/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHZJZGHCSXYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Substituted Thiourea with α-Chloro Carbonyl Compounds
A widely used approach involves reacting substituted thiourea derivatives with α-chloro carbonyl compounds (such as α-chloro esters or acid chlorides) to form 2-amino-thiazole-5-carboxylic acid derivatives. The reaction is typically carried out in acidic solvents like acetic acid or trifluoroacetic acid under reflux conditions (40–70 °C) and atmospheric pressure.
- The amine substituent can be introduced by using appropriately substituted thioureas (e.g., N-(2-furylmethyl)thiourea).
- After ring formation, the product is isolated as a salt with a strong acid (e.g., HCl) and purified by recrystallization from solvents such as tetrahydrofuran (THF), hexane, methanol, or their mixtures.
- The free base form can be obtained by treating the salt with bases like sodium methanolate.
| Parameter | Details |
|---|---|
| Solvent | Acetic acid, trifluoroacetic acid |
| Temperature | 40–70 °C (preferably 50–65 °C) |
| Pressure | Atmospheric |
| Purification | Recrystallization (THF, hexane, methanol) |
| Base for free base | Sodium methanolate |
This method provides high yields and purity and is scalable to industrial levels, as demonstrated in large vessel reactions involving caustic soda, mucochloric acid, and thiourea derivatives.
One-Pot Bromination and Cyclization Method
A more streamlined method uses a "one-pot" two-step reaction involving bromination of acetoacetate derivatives followed by cyclization with N-substituted thioureas.
- Solvents: Water and tetrahydrofuran (THF).
- Brominating agent: N-bromosuccinimide (NBS).
- After bromination, the addition of N-(2-furylmethyl)thiourea leads to cyclization and formation of the thiazole ring.
- The reaction mixture is heated in a water bath, producing 2-substituted amino-4-methylthiazole-5-carboxylate salts.
- Subsequent basification with ammonia solution and purification yields the target compound.
This method simplifies the synthesis by combining bromination and cyclization in one pot, improving process efficiency and product yield.
| Step | Reagents/Conditions |
|---|---|
| Bromination | Acetoacetate + N-bromosuccinimide, THF/H2O, heated |
| Cyclization | Addition of N-(2-furylmethyl)thiourea, water bath heating |
| Basification | Ammonia solution |
| Purification | Isolation of salts, followed by neutralization |
This approach is noted for good yields, high purity, and structural diversity of the products, useful for pharmaceutical screening.
Preparation of Thiazole-5-Carboxylic Acid Chloride Intermediates
An important intermediate step involves converting 4-methylthiazole-5-carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride under reflux conditions.
- Reaction: 4-methylthiazole-5-carboxylic acid + thionyl chloride, reflux for 2 hours.
- The acid chloride intermediate is then used for further amine substitution reactions.
- This step is critical for activating the carboxyl group for amide or amine coupling.
The acid chloride formation is efficient and allows for subsequent nucleophilic substitution with amines such as (2-furylmethyl)amine derivatives.
Purification and Yield Optimization
- Recrystallization is the primary purification method, typically from solvent systems like THF, hexane, methanol, water, or their mixtures.
- Temperature control during recrystallization is vital, typically between 0 and 60 °C.
- Use of bases such as sodium methanolate facilitates conversion from salt to free base.
- Large-scale synthesis examples report yields around 67–70% after purification steps.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|
| Thiourea + α-chloro carbonyl | Thiourea derivatives, acetic acid, reflux 50–65 °C | High purity, scalable | ~67% | Salt formation, base treatment needed |
| One-pot bromination + cyclization | Acetoacetate, NBS, THF/H2O, N-substituted thiourea | Simplified, efficient | Good | Suitable for diverse substitutions |
| Acid chloride intermediate | Thionyl chloride, reflux 2 h | Activates carboxyl for substitution | High | Intermediate step for amine coupling |
Research Findings and Practical Considerations
- The reaction temperature and solvent choice critically affect yield and purity.
- The use of sodium methanolate as a base is preferred for deprotonation and salt-to-free base conversion.
- The one-pot method reduces reaction steps and simplifies purification, beneficial for industrial applications.
- Structural diversity can be introduced by varying the thiourea substituent, enabling synthesis of various 2-substituted amino-thiazoles.
- The compound and its derivatives have pharmaceutical relevance, including potential anti-tumor and anti-HIV activities, emphasizing the importance of efficient synthetic routes.
Scientific Research Applications
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of both the thiazole and furan rings allows for multiple modes of interaction, enhancing its versatility as a bioactive molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from related thiazole derivatives are critical for understanding its hypothetical pharmacological profile. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Pharmacological and Biochemical Profiles
- Antidiabetic Activity: BAC demonstrated a 45% reduction in blood glucose levels in streptozotocin-induced diabetic rats at 50 mg/kg, attributed to its antioxidant and anti-inflammatory effects . The 4-chlorobenzyl group likely enhances binding to targets like peroxisome proliferator-activated receptors (PPARs).
- Xanthine Oxidase Inhibition: Febuxostat’s 3-cyano-4-isobutoxyphenyl group facilitates strong binding to xanthine oxidase (binding energy: −9.2 kcal/mol), critical for gout treatment. The absence of a direct phenyl-thiazole linkage in BAC derivatives (replaced by a methylene spacer) reduces xanthine oxidase affinity but introduces antidiabetic properties .
Antioxidant and Anti-inflammatory Effects : Thiazole derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show enhanced radical scavenging activity. BAC reduced malondialdehyde (MDA) levels by 38% and increased superoxide dismutase (SOD) by 1.5-fold in diabetic models, whereas furan-containing analogs may exhibit weaker effects due to reduced electron-withdrawing capacity .
Biological Activity
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that exhibits significant potential in medicinal chemistry due to its unique structural features. The thiazole ring is known for its diverse biological activities, while the incorporation of a furylmethyl substituent may enhance its pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The chemical structure of this compound can be summarized as follows:
- Molecular Formula: C10H10N2O3S
- Molar Mass: Approximately 238.26 g/mol
The thiazole and furylmethyl groups contribute to the compound's potential interactions with biological systems, making it a subject of interest for further research.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase, which plays a role in oxidative stress and inflammation.
- Antioxidant Properties: The compound may act as a free radical scavenger, reducing oxidative stress and protecting cells from damage.
- Anti-inflammatory Effects: Research indicates that thiazole derivatives can modulate inflammatory mediators, suggesting potential applications in inflammatory diseases.
Antidiabetic Activity
A study evaluated the effects of related thiazole derivatives on hyperglycemia and insulin sensitivity in diabetic models. Although not directly testing this compound, the findings provide insights into the potential benefits of thiazole compounds in managing diabetes:
- Model Used: Streptozotocin (STZ)-induced neonatal rats.
- Dosage: Compounds were administered at doses of 10 and 20 mg/kg.
- Results:
- Significant reductions in blood glucose levels.
- Improved insulin sensitivity and decreased insulin resistance.
- Restoration of normal histological architecture in pancreatic tissues.
These results suggest that compounds with similar structures may have beneficial effects on glucose metabolism and could lead to new diabetes treatments .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Amino-4-methylthiazole-5-carboxylic acid | C5H6N2O2S | Antimicrobial, potential anti-inflammatory |
| 4-Methylthiazole-5-carboxylic acid | C5H6N2O2S | Antioxidant properties |
| 2-(Furyl)-5-methylthiazole | C8H7NOS | Antimicrobial activity |
The presence of both thiazole and furylmethyl functionalities in our compound may enhance its biological activity compared to simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
